molecular formula C9H12Cl2N4O B6270199 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride CAS No. 2649014-49-1

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

Cat. No.: B6270199
CAS No.: 2649014-49-1
M. Wt: 263.1
InChI Key:
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Description

1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is a heterocyclic compound that features both pyrazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyridine with 3-methyl-4,5-dihydro-1H-pyrazol-5-one in the presence of a suitable acid catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their condensation under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction, enzyme inhibition, and receptor binding .

Comparison with Similar Compounds

Uniqueness: 1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride is unique due to its dual presence of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This duality enhances its potential for diverse applications in various fields .

Properties

CAS No.

2649014-49-1

Molecular Formula

C9H12Cl2N4O

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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